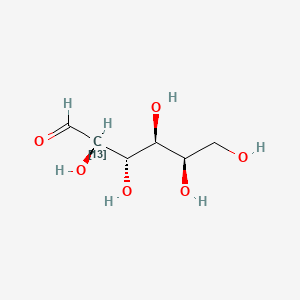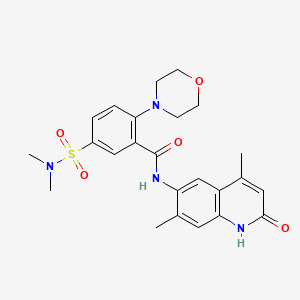
Antioxidant agent-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Packaging: The product is purified on a large scale and then packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:
Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Antioxidant Agent-8 has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and antioxidant capacity.
Biology: It is employed in cell culture studies to protect cells from oxidative damage and to study the effects of antioxidants on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used in the food and cosmetic industries as a preservative to extend the shelf life of products by preventing oxidation.
Mecanismo De Acción
The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:
Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.
Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.
Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.
Comparación Con Compuestos Similares
Antioxidant Agent-8 can be compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.
Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.
Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+ |
Clave InChI |
JOCDAXHILLLBCW-DUXPYHPUSA-N |
SMILES isomérico |
C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)




![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
